molecular formula C6H5BrN2O2 B15363888 3-Pyridinecarboxamide, 5-bromo-, 1-oxide CAS No. 28733-44-0

3-Pyridinecarboxamide, 5-bromo-, 1-oxide

Cat. No.: B15363888
CAS No.: 28733-44-0
M. Wt: 217.02 g/mol
InChI Key: FONPPUIAUGIKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxamide, 5-bromo-, 1-oxide, also known as 5-bromonicotinamide oxide, is a brominated derivative of nicotinamide. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an oxo group at the 1-position of the carboxamide group. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting from 5-Bromonicotinamide: The compound can be synthesized by oxidizing 5-bromonicotinamide using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

  • Starting from 5-Bromonicotinic Acid: Another method involves the conversion of 5-bromonicotinic acid to its corresponding amide followed by oxidation. This can be achieved by reacting 5-bromonicotinic acid with ammonia to form 5-bromonicotinamide, which is then oxidized using the aforementioned oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in 5-bromonicotinamide alcohol.

  • Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

  • Oxidation: Higher oxidized derivatives such as 5-bromonicotinic acid.

  • Reduction: 5-Bromonicotinamide alcohol.

  • Substitution: Substituted 5-bromonicotinamide derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom makes it a useful reagent for further functionalization.

Biology: 5-Bromonicotinamide oxide has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound is investigated for its role in drug development. Its structural similarity to nicotinamide allows it to be used in the design of new drugs targeting nicotinamide adenine dinucleotide (NAD) pathways.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxamide, 5-bromo-, 1-oxide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial growth by interfering with essential metabolic pathways. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication.

  • Anticancer Activity: Induction of apoptosis through the activation of caspase pathways or inhibition of cell proliferation signals.

Comparison with Similar Compounds

  • Nicotinamide: The parent compound without bromination.

  • 5-Bromonicotinic Acid: The carboxylic acid derivative without the amide group.

  • 5-Bromonicotinamide: The amide derivative without oxidation.

Uniqueness: 3-Pyridinecarboxamide, 5-bromo-, 1-oxide is unique due to its combination of bromine and oxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination allows for diverse applications in synthesis and potential therapeutic uses.

Properties

CAS No.

28733-44-0

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-1-oxidopyridin-1-ium-3-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-5-1-4(6(8)10)2-9(11)3-5/h1-3H,(H2,8,10)

InChI Key

FONPPUIAUGIKBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=[N+](C=C1Br)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.